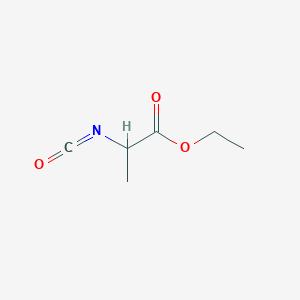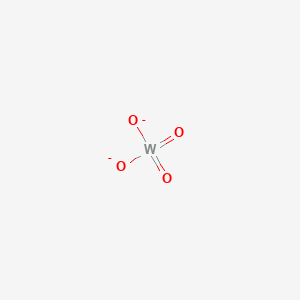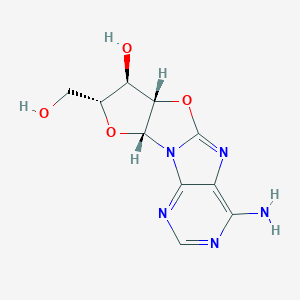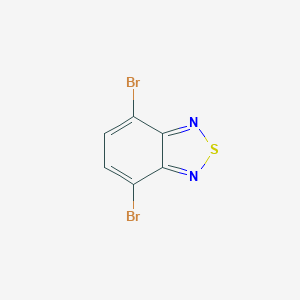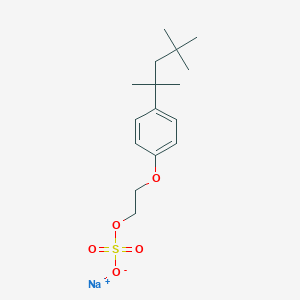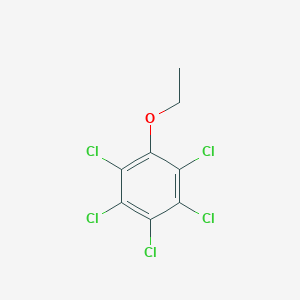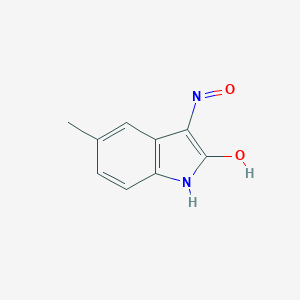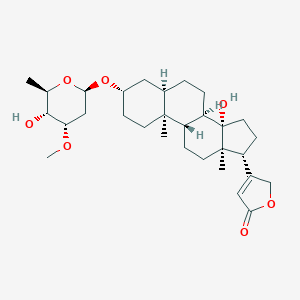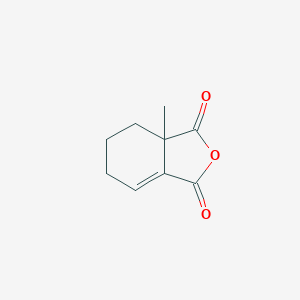
四氢甲基-1,3-异苯并呋喃二酮
描述
1,3-Isobenzofurandione, tetrahydromethyl-, also known as Methyltetrahydrophthalic Anhydride, is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a colorless to light yellow liquid that is soluble in water and has a boiling point of 120°C at 3 mmHg . This compound is widely used in various industrial applications, particularly as a curing agent for epoxy resins .
科学研究应用
1,3-Isobenzofurandione, tetrahydromethyl- has a wide range of scientific research applications, including:
作用机制
Target of Action
It’s known that this compound is used in the preparation of conductive adhesives , suggesting it may interact with materials to enhance their conductivity.
Mode of Action
It’s known that this compound is involved in the diels-alder reaction for the synthesis of tetrahydrophthalic anhydride . This suggests that it may interact with its targets through a cycloaddition reaction, which results in the formation of cyclic compounds.
Biochemical Pathways
Its involvement in the diels-alder reaction suggests that it may play a role in the synthesis of cyclic compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tetrahydromethyl-1,3-isobenzofurandione is limited. The half-life for the excretion is estimated to be approximately 3-6 hours .
Result of Action
It’s known that this compound can cause inflammation of the forestomach, such as thickening of the forestomach mucosa, squamous hyperplasia, and granulomatous inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydromethyl-1,3-isobenzofurandione. For instance, the chemical possesses properties indicating a hazard for the environment. Based on data presented by the Sponsor country, exposure to the environment is anticipated to be low . Therefore, it’s crucial to prevent further spillage or leakage of this compound into the environment .
生化分析
Biochemical Properties
It is known that this compound is used in the preparation of conductive adhesives . It has been used in the curing agents for epoxy resins, solvent-free paints, laminated boards, and epoxy adhesives . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to have excellent performances such as long-term storage at room temperature, low freezing point, low volatility, and low toxicity when used in the curing agent for epoxy resins
准备方法
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, tetrahydromethyl- can be synthesized through the hydrogenation of 1,3-isobenzofurandione . . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 1,3-Isobenzofurandione, tetrahydromethyl- often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield . The raw materials and catalysts are carefully selected to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,3-Isobenzofurandione, tetrahydromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various tetrahydro derivatives .
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydrophthalic Anhydride: This compound is similar in structure but lacks the methyl group present in 1,3-Isobenzofurandione, tetrahydromethyl-.
4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride: This compound is another close analog with a similar structure and reactivity.
Uniqueness
1,3-Isobenzofurandione, tetrahydromethyl- is unique due to its specific combination of the tetrahydro and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for use as a curing agent in epoxy resins, providing excellent performance characteristics such as long-term storage stability, low freezing point, and low volatility .
属性
IUPAC Name |
3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDTBZMMPQJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860089 | |
| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.003 [mmHg] | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11070-44-3, 75910-60-0 | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetrahydromethyl-1,3-isobenzofurandione in epoxy resin formulations?
A: Tetrahydromethyl-1,3-isobenzofurandione, also known as Tetrahydromethylphthalic anhydride, acts as a curing agent for epoxy resins [, , ]. Curing agents are essential components that initiate the crosslinking of epoxy molecules, transforming the liquid resin into a solid, thermoset material with desirable mechanical and thermal properties.
Q2: How does the choice of curing accelerator impact the properties of epoxy molding compounds using Tetrahydromethyl-1,3-isobenzofurandione?
A: Research indicates that the selection of a curing accelerator significantly influences the curing behavior and final properties of epoxy molding compounds (EMCs) using Tetrahydromethyl-1,3-isobenzofurandione []. For example, using 2-methyl imidazole as an accelerator resulted in a lower activation energy for the curing reaction compared to triphenyl phosphine. This difference affects the curing temperature and overall processing conditions for the EMC. Ultimately, choosing the appropriate accelerator allows for fine-tuning the EMC's properties for specific applications, like in integrated circuit packaging.
Q3: Can Tetrahydromethyl-1,3-isobenzofurandione be used to modify the properties of epoxy resins beyond their curing behavior?
A: Yes, studies demonstrate that Tetrahydromethyl-1,3-isobenzofurandione plays a crucial role in tailoring the properties of epoxy resins beyond simply acting as a curing agent []. For instance, researchers successfully synthesized shape memory epoxy resins by blending polyurethane (PU) with an epoxy resin cured using Tetrahydromethyl-1,3-isobenzofurandione. This modification led to enhanced toughness and a controlled glass transition temperature in the resulting material. These findings highlight the versatility of Tetrahydromethyl-1,3-isobenzofurandione in engineering desirable properties for specific applications like shape memory materials.
Q4: Are there any studies exploring the relationship between the structure of epoxy resins and their properties when cured with Tetrahydromethyl-1,3-isobenzofurandione?
A: Yes, researchers have investigated how incorporating specific structural features into epoxy resins affects their properties after curing with Tetrahydromethyl-1,3-isobenzofurandione []. For example, incorporating polycyclic aromatic hydrocarbons, like naphthalene and biphenyl, into the novolac epoxy resin structure led to improved thermal and mechanical properties, lower dielectric constants, and lower coefficients of thermal expansion compared to conventional novolac epoxy resins cured with Tetrahydromethyl-1,3-isobenzofurandione. This study showcases how manipulating the molecular structure of epoxy resins, in conjunction with using Tetrahydromethyl-1,3-isobenzofurandione as a curing agent, presents opportunities to develop high-performance materials for demanding applications, such as in electronic packaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


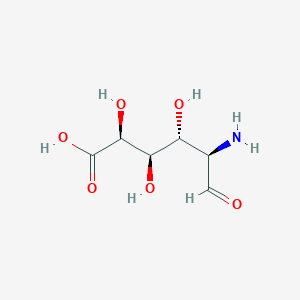
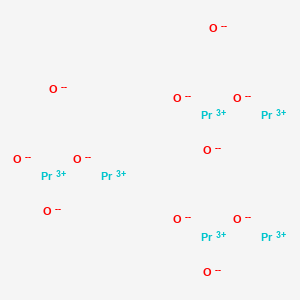
![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)
